

A Head-to-Head Comparison of Pyrimidine-Based Enzyme Inhibitors

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Compound of Interest

Compound Name: *1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione*

Cat. No.: *B189739*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the performance of various pyrimidine-based enzyme inhibitors against key therapeutic targets. The information presented is intended to aid researchers and drug development professionals in evaluating and selecting compounds for further investigation.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications. This guide offers a head-to-head comparison of prominent pyrimidine-based inhibitors targeting four critical enzymes implicated in cancer and autoimmune diseases: Dihydroorotate Dehydrogenase (DHODH), Bruton's Tyrosine Kinase (BTK), Thymidylate Synthase (TS), and Cyclin-Dependent Kinase 9 (CDK9).

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC₅₀/K_i) of selected pyrimidine-based inhibitors against their respective target enzymes. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
|---|--------------------------|-------------|----------------------------|
| Brequinar | Quinolinecarboxylic Acid | Human DHODH | IC50: 5.2 nM[1], ~20 nM[2] |
| Leflunomide (active metabolite A771726) | Isoxazole | Human DHODH | Ki: 2.7 µM[3] |
| Teriflunomide (A771726) | Isoxazole | Human DHODH | IC50: 1.1 µM[4] |

Bruton's Tyrosine Kinase (BTK) Inhibitors

| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
|---------------|---------------------------|--------|-----------------------|
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | IC50: 0.5 nM[5][6][7] |
| Compound 11 | Triazine | BTK | IC50: 0.39 nM[8] |
| Branebrutinib | Thieno-pyrimidine | BTK | IC50: 0.1 nM[8] |
| CGI-1746 | N/A | BTK | IC50: 1.9 nM[8] |
| Compound 12 | N/A | BTK | IC50: 21 nM[8] |

Thymidylate Synthase (TS) Inhibitors

| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
|----------------|--------------------------|-------------------|---|
| Raltitrexed | Quinazoline | L1210 cell growth | IC50: 9 nM[9] |
| Pemetrexed | Pyrrolo[2,3-d]pyrimidine | TS, DHFR, GARFT | Ki: 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT) |
| 5-Fluorouracil | Fluoropyrimidine | TS | Mechanism-based inhibitor |

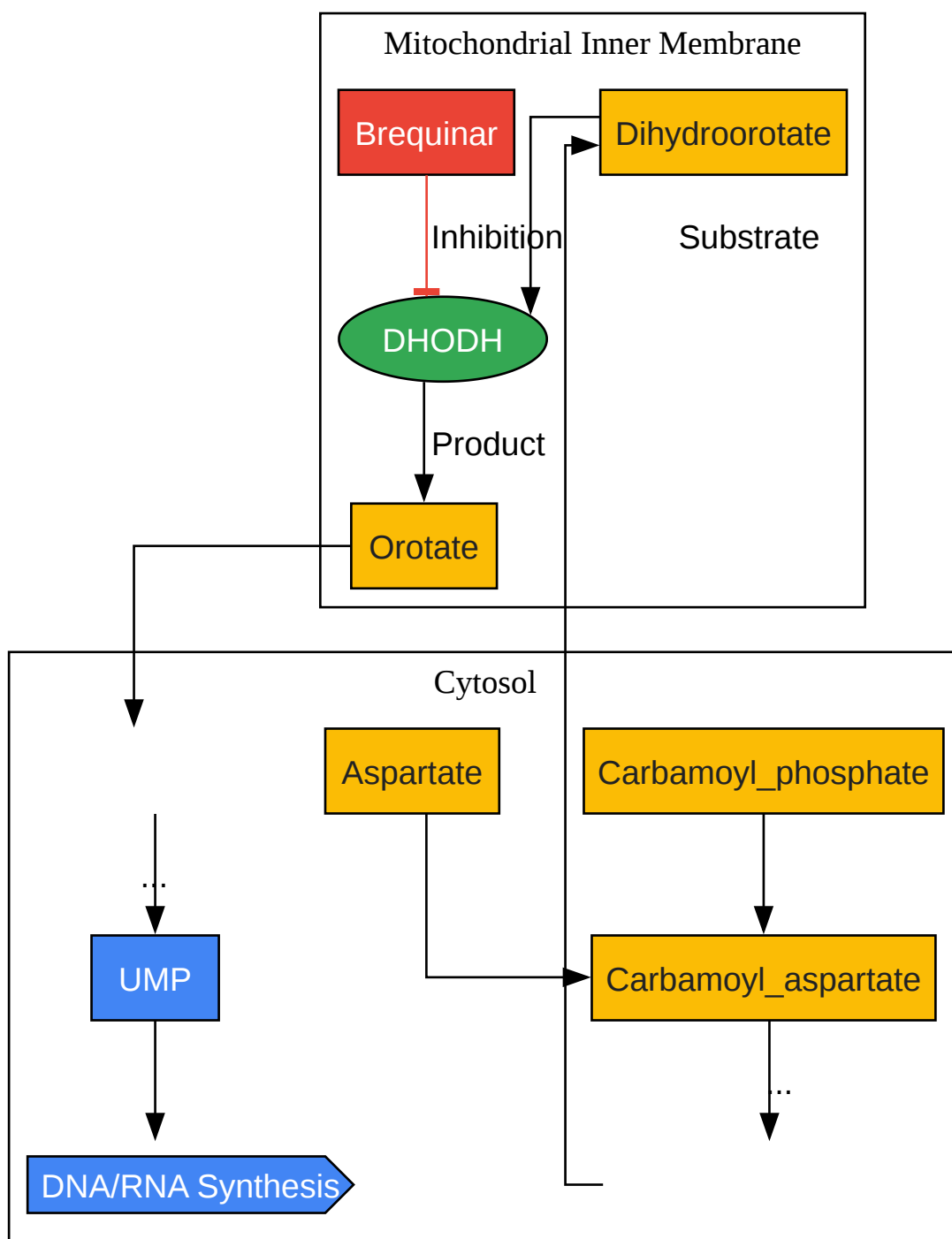
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

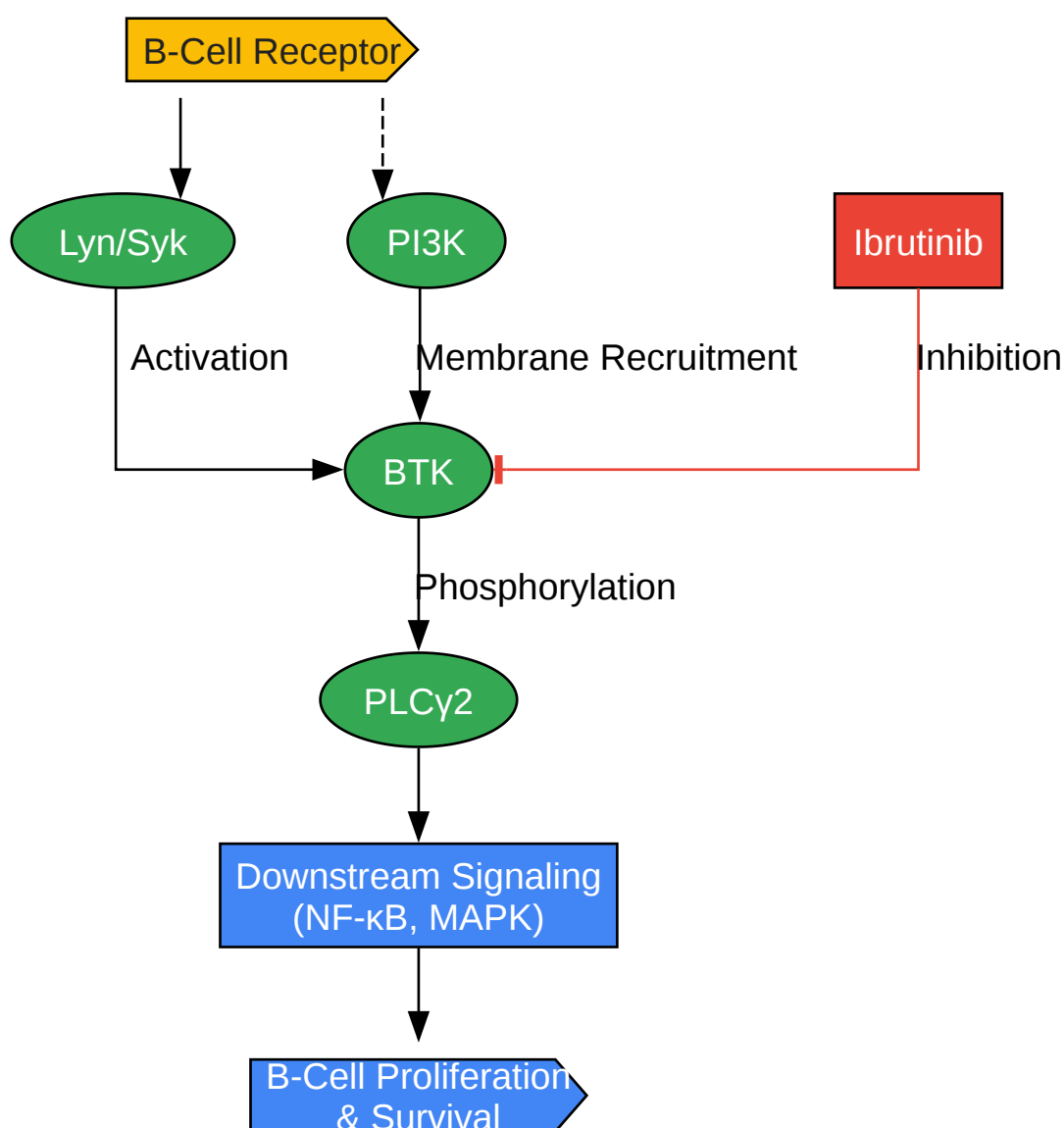
| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
|---------------------------|-------------------------------|----------------|--------------------|
| MC180295 | Thiazolyl-pyrimidinamine | CDK9-Cyclin T1 | IC50: 5 nM[10][11] |
| Compound 12u | 4-thiazol-2-anilinopyrimidine | CDK9 | IC50: 7 nM[12] |
| Atuveciclib (BAY-1143572) | Aminotriazine | CDK9 | IC50: 6 nM |
| BAY-1251152 | Aminopyridine | CDK9 | IC50: 4 nM[13] |

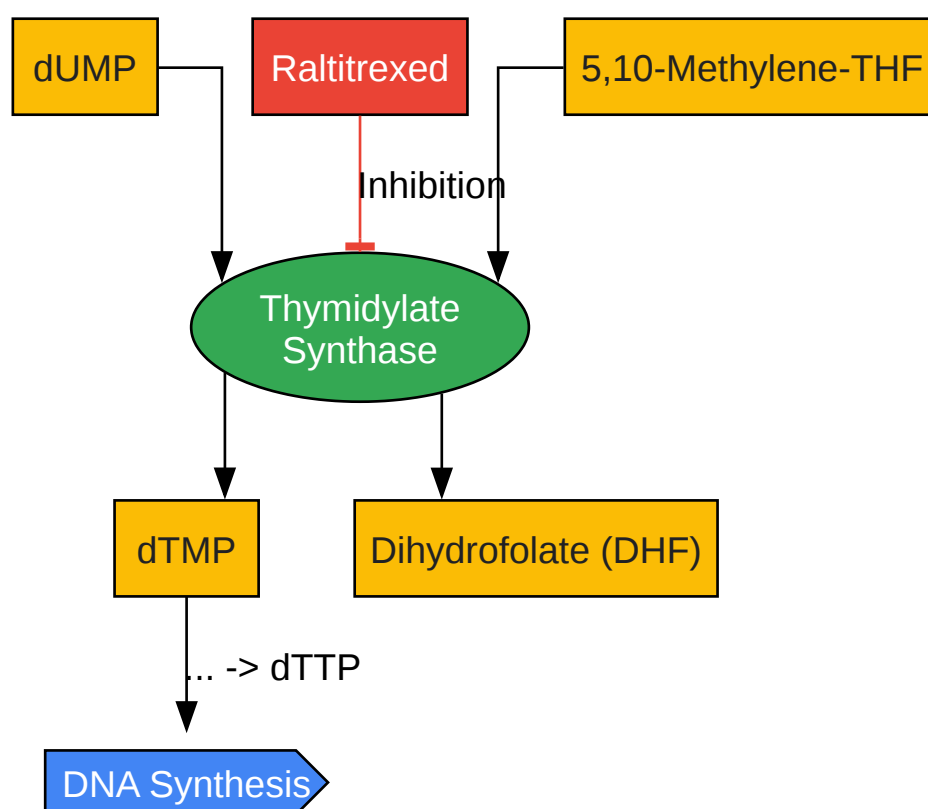
Signaling Pathways and Experimental Workflows

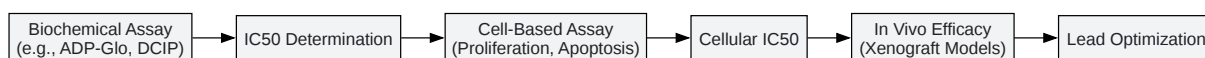
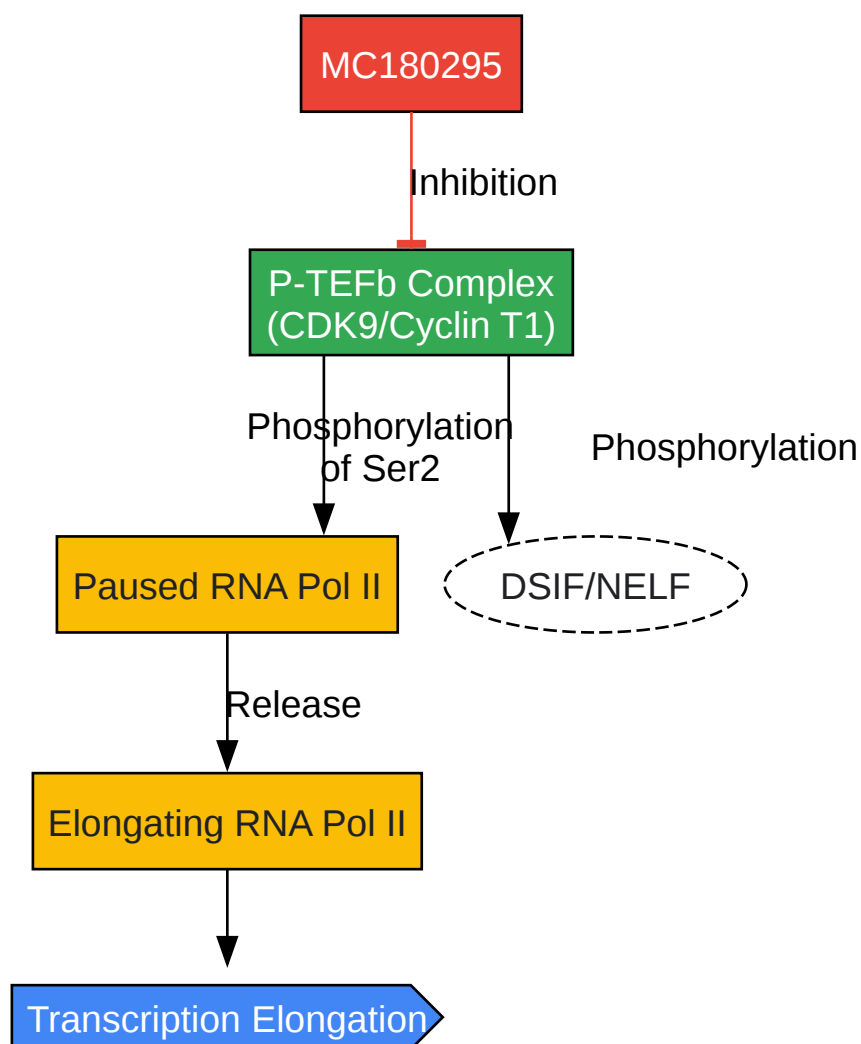
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these inhibitors and a general workflow for their evaluation.

Dihydroorotate Dehydrogenase (DHODH) in de novo Pyrimidine Synthesis









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